molecular formula C13H13F3O2 B2521573 (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone CAS No. 1774297-32-3

(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2521573
CAS No.: 1774297-32-3
M. Wt: 258.24
InChI Key: ZPGOKXCIGAOIRD-UHFFFAOYSA-N
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Description

(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone is a cyclobutane-containing methanone derivative characterized by a methoxy-substituted cyclobutyl ring and a 3-(trifluoromethyl)phenyl ketone group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

(1-methoxycyclobutyl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-18-12(6-3-7-12)11(17)9-4-2-5-10(8-9)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGOKXCIGAOIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone involves several steps. One common synthetic route includes the trifluoromethylation of a cyclobutyl precursor followed by methoxylation. The reaction conditions typically involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency.

Chemical Reactions Analysis

(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups, similar to (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone. For instance, derivatives of trifluoromethyl phenyl have shown significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus, demonstrating low minimum inhibitory concentrations (MIC) and bactericidal effects . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall biological activity of these compounds.

Case Study: Trifluoromethyl Phenyl Derivatives
A collection of novel pyrazole derivatives featuring trifluoromethyl groups was synthesized and tested for antibacterial activity. These compounds exhibited potent growth inhibition of Staphylococcus aureus and low toxicity to human cultured cells, indicating their potential as therapeutic agents . While the specific role of this compound in this context requires further investigation, its structural similarities suggest it may possess analogous properties.

Synthetic Intermediate

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique cyclobutyl and trifluoromethyl functionalities make it a valuable building block for developing new pharmaceuticals or agrochemicals.

Example of Synthesis
In synthetic organic chemistry, the compound can be used to create derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties. The methanone moiety allows for further functionalization, which can lead to a diverse array of chemical entities tailored for specific applications.

Material Science

The incorporation of trifluoromethyl groups into polymers or materials can significantly alter their physical properties, such as thermal stability and hydrophobicity. Compounds like this compound could potentially be employed in the development of advanced materials with tailored characteristics.

Research Insight
Studies have shown that materials containing trifluoromethyl groups exhibit improved resistance to solvents and chemicals, making them suitable for use in harsh environments . As such, exploring the polymerization of this compound could yield innovative materials with applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in biological systems. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone with structurally related methanone derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological/Physical Properties
This compound (Target) Cyclobutyl ring with methoxy group; 3-(trifluoromethyl)phenyl ketone ~290 (estimated) N/A Hypothesized enhanced solubility due to methoxy group; potential metabolic stability from CF₃ group
(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) Thiophene ring with amino and methyl groups; 3-(trifluoromethyl)phenyl ketone 299.31 N/A Allosteric enhancer of adenosine A1 receptors; high ratio of enhancement to antagonism
Pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanone Pyridine ring; 4-(trifluoromethyl)phenyl ketone 251.2 N/A Predicted pKa = 2.67; potential use in heterocyclic drug design
[4-(Piperidin-1-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]methanone Piperidine-substituted phenyl ring; 3-(trifluoromethyl)phenyl ketone 347.37 N/A Predicted pKa = 8.31; possible CNS applications due to piperidine moiety
(6-Methoxy-triazolo[4,3-a]pyridin-3-yl)-hexahydrocyclopenta[c]pyrrolyl-methanone Triazolo-pyridine heterocycle; hexahydrocyclopenta[c]pyrrole; trifluoromethylphenyl ~450 (estimated) 147–152 Preclinical efficacy in hepatic steatosis models; high purity confirmed by HPLC/MS

Structure-Activity Relationships (SAR)

Role of the Trifluoromethyl Group

The 3-(trifluoromethyl)phenyl group is a critical pharmacophore in multiple compounds. For example:

  • In PD 81,723, this group optimizes allosteric enhancement of adenosine A1 receptor binding, with a 1000-fold variation in activity ratios between analogs .
  • Substitution at the 3-position (vs. 4-position) on the phenyl ring, as seen in the target compound, may enhance steric interactions with hydrophobic binding pockets .
Impact of Cyclic Substituents
  • Cyclobutyl vs.
  • Heterocyclic Systems : Replacement of the cyclobutyl group with heterocycles (e.g., triazolo-pyridine in or thiophene in PD 81,723) modulates electronic properties and binding affinity. For instance, the triazolo-pyridine moiety in Compound 41 improves metabolic stability in preclinical models .
Methoxy Substitution

The methoxy group on the cyclobutyl ring in the target compound may enhance solubility compared to non-polar analogs like [3-(trifluoromethyl)phenyl]methanone derivatives lacking oxygenated substituents .

Biological Activity

The compound (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (1-Methoxycyclobutyl)(3-(trifluoromethyl)phenyl) methanone
  • Molecular Formula : C13H12F3O2
  • Molecular Weight : 273.23 g/mol

The structure features a cyclobutyl moiety, a methoxy group, and a trifluoromethyl-substituted phenyl ring, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to increase lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Anticancer Potential

Several studies have investigated the anticancer potential of trifluoromethyl-containing compounds. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro.

  • Case Study : A study by Zhang et al. (2022) demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of E. coli and S. aureus
AnticancerInduction of apoptosis in breast cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

Case Studies

  • Antimicrobial Efficacy
    • A study conducted by Tiwari et al. (2020) assessed the antimicrobial activity of various trifluoromethyl-containing compounds, including derivatives similar to this compound. The study found significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
  • Anticancer Activity
    • In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of trifluoromethyl-substituted ketones and evaluated their cytotoxicity against several cancer cell lines. The results indicated that one specific derivative exhibited IC50 values below 5 µM against MCF-7 breast cancer cells, suggesting potent anticancer activity.

Q & A

Q. What synthetic methodologies are most effective for producing (1-methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone?

The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, silver nitrate (AgNO₃)-catalyzed coupling under oxidative conditions (e.g., K₂S₂O₈ as an oxidant) can facilitate the introduction of the trifluoromethylphenyl group . Cyclobutyl methoxy groups may require ring-opening/functionalization strategies, such as using methoxycyclobutane precursors in nucleophilic acylations. Reaction optimization should focus on solvent polarity (acetonitrile/water mixtures) and temperature control (60–80°C) to enhance yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : The trifluoromethyl (-CF₃) group produces distinct ¹⁹F NMR signals near -60 to -70 ppm, while the methoxycyclobutyl moiety’s protons appear as complex splitting patterns in ¹H NMR (δ 3.0–4.0 ppm for cyclobutyl CH₂) .
  • IR Spectroscopy : Stretching vibrations for the carbonyl (C=O) group appear at ~1680–1700 cm⁻¹, and C-F stretches from the -CF₃ group occur at 1100–1200 cm⁻¹ .
  • X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction studies (e.g., CCDC data) resolve spatial arrangements of the cyclobutyl and trifluoromethylphenyl groups .

Q. How does the compound’s stability vary under different storage conditions?

The electron-withdrawing -CF₃ group enhances stability against hydrolysis, but the methoxycyclobutyl ring’s strain may lead to ring-opening under acidic/basic conditions. Store in inert atmospheres (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Stability assays using HPLC or TLC can monitor decomposition over time .

Advanced Research Questions

Q. How do electronic effects of the -CF₃ and methoxycyclobutyl groups influence reactivity in nucleophilic acyl substitutions?

The -CF₃ group is strongly electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack. In contrast, the methoxycyclobutyl moiety’s electron-donating effects may create electronic asymmetry, leading to regioselective reactions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites . Kinetic experiments (e.g., with Grignard reagents) can quantify rate differences compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from assay conditions (pH, solvent) or impurities. Standardize testing using:

  • Dose-response curves to establish IC₅₀ values across multiple replicates.
  • Metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic activity from rapid degradation .
  • Structural analogs : Compare with compounds like (2-hydroxy-3-methoxyphenyl)methanone derivatives to isolate functional group contributions .

Q. What computational models best predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like cytochrome P450 or kinases. Focus on hydrophobic interactions with the -CF₃ group and hydrogen bonding via the methoxy oxygen. Validate predictions with SPR (surface plasmon resonance) binding affinity measurements .

Methodological Considerations

Q. How to optimize chromatographic separation for this compound and its byproducts?

Use reversed-phase HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA). The -CF₃ group increases retention time due to hydrophobicity, while the cyclobutyl group may cause peak broadening—optimize column temperature (30–40°C) to improve resolution .

Q. What are the key challenges in scaling up synthesis without compromising purity?

  • Byproduct formation : Monitor intermediates via LC-MS to detect cyclobutyl ring-opening byproducts.
  • Catalyst recycling : Use heterogeneous catalysts (e.g., Ag nanoparticles on SiO₂) to reduce metal contamination .
  • Crystallization : Employ solvent-antisolvent pairs (e.g., ethanol/hexane) to enhance crystal purity .

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